2,5-Diacetylfuran

Descripción general

Descripción

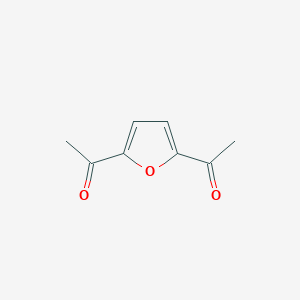

2,5-Diacetylfuran is an organic compound belonging to the furan family It is characterized by the presence of two acetyl groups attached to the 2 and 5 positions of the furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Diacetylfuran can be synthesized through a two-step Friedel-Crafts acylation reaction. The process involves the reaction of furan with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under mild conditions . The reaction proceeds through the formation of an intermediate, which is then further acylated to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Diacetylfuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,5-diformylfuran using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 2,5-dihydroxyfuran when treated with reducing agents like sodium borohydride.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 2,5-Diformylfuran.

Reduction: 2,5-Dihydroxyfuran.

Substitution: Various substituted furans depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of High-Performance Polymers

2,5-Diacetylfuran is primarily recognized for its role as a precursor in the production of high-performance polymers. The compound can be transformed into furan diacids or furan diols, which are integral in manufacturing various engineering plastics.

Properties and Benefits

- Mechanical Strength : Polymers derived from this compound exhibit enhanced mechanical properties including strength and modulus.

- Thermal Stability : These polymers have higher glass transition temperatures (Tg) and heat distortion temperatures (HDT), making them suitable for demanding applications.

Case Study: Engineering Plastics

A study demonstrated that polymers synthesized from furan diacids showed superior creep resistance and thermal performance compared to conventional plastics. This makes them ideal for applications in automotive and aerospace industries where durability is critical .

Biofuel Production

This compound is also a significant intermediate in the production of biofuels, particularly through the catalytic hydrogenation of biomass-derived compounds like 5-hydroxymethylfurfural (5-HMF).

Biofuel Characteristics

- Energy Efficiency : 2,5-Dimethylfuran (a derivative) has an energy density of 31.5 MJ/L, which is notably higher than that of ethanol (21.3 MJ/L).

- Environmental Impact : It is insoluble in water, reducing contamination risks and enhancing engine performance.

Case Study: Catalytic Processes

Research has shown that nickel-based catalysts can effectively convert 5-HMF to 2,5-DMF with high selectivity and yield (up to 99% conversion with 95% selectivity). This process highlights the potential of using biomass as a sustainable energy source .

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as a valuable intermediate for synthesizing various active pharmaceutical ingredients (APIs). Its unique chemical structure allows for versatile modifications.

Applications in Drug Development

- Synthetic Pathways : The compound can be used to produce complex molecules through oxidation or reduction processes.

- Case Study : A recent study explored the synthesis of novel anti-cancer agents using derivatives of this compound, demonstrating its utility in medicinal chemistry .

Sustainable Chemical Production

The conversion of biomass into valuable chemicals is increasingly important in reducing reliance on fossil fuels. This compound plays a role in this transition by acting as a platform chemical.

Catalytic Conversion

Recent advancements have focused on using heterogeneous catalysts to convert carbohydrates into furan derivatives like 2,5-diformylfuran (DFF), which can further be transformed into this compound .

Data Summary Table

Mecanismo De Acción

The mechanism by which 2,5-Diacetylfuran exerts its effects involves its interaction with various molecular targets. The acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring can undergo electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

2,5-Dimethylfuran: A derivative of furan with two methyl groups instead of acetyl groups.

2,5-Diformylfuran: An oxidation product of 2,5-Diacetylfuran, used in the synthesis of polymers and other materials.

2,5-Dihydroxyfuran:

Uniqueness: this compound is unique due to its dual acetyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Actividad Biológica

2,5-Diacetylfuran (DAF) is a compound that has garnered attention due to its various biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological effects, mechanisms of action, and potential applications of DAF, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of furan, characterized by the presence of two acetyl groups at the 2 and 5 positions of the furan ring. Its chemical formula is , and it is known for its aromatic properties and potential as a bioactive compound.

Antimicrobial Properties

DAF has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for several bacterial strains were recorded, indicating its potential as a natural preservative in food products.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 128 |

| Staphylococcus aureus | 64 |

| Candida albicans | 256 |

Cytotoxicity and Genotoxicity

Research has shown that DAF exhibits cytotoxic effects on various cancer cell lines. In vitro studies revealed that DAF induces apoptosis in human leukemia cells (HL-60) through the activation of caspase pathways. The compound's genotoxicity was assessed using the Ames test, which indicated that DAF does not exhibit mutagenic properties at non-cytotoxic concentrations.

The biological activities of DAF can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : DAF induces oxidative stress in cells, leading to increased ROS levels that contribute to apoptosis.

- Inhibition of Cellular Proliferation : DAF disrupts cell cycle progression in cancer cells, particularly affecting the G1 phase.

- Interaction with Cellular Targets : Studies suggest that DAF may interact with specific proteins involved in cell signaling pathways related to growth and survival.

Case Studies

- Anticancer Activity : A study conducted on breast cancer cell lines showed that DAF significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 30 µM after 48 hours of treatment.

- Food Preservation : In food science research, DAF was tested as a natural preservative. Results indicated that it effectively inhibited microbial growth in meat products during storage, suggesting its application in food safety.

Toxicological Profile

While DAF exhibits promising biological activities, its safety profile must also be considered. Toxicological assessments indicate that at high doses, DAF can lead to liver toxicity in animal models. Long-term exposure studies are necessary to fully understand its safety margins.

Propiedades

IUPAC Name |

1-(5-acetylfuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5(9)7-3-4-8(11-7)6(2)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJULPPMMCXMWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407546 | |

| Record name | 2,5-Diacetylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38071-72-6 | |

| Record name | 2,5-Diacetylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.